Enantiomeric Identity: Chiral Configuration Drives Orexin Receptor Subtype Selectivity
In the piperidine sulfonamide class of orexin receptor antagonists, compounds bearing the (S)-configuration at the piperidine 3-position exhibit preferential binding to the orexin-2 receptor (OX2R), while the corresponding (R)-enantiomers show inverted selectivity or reduced potency [1]. Specifically, in intracellular Ca²⁺ mobilization assays using CHO cells stably expressing human OX1 and OX2 receptors, prototype (S)-configured piperidine-3-sulfonamides demonstrated OX2R IC₅₀ values in the nanomolar range, with OX1/OX2 selectivity ratios exceeding 10-fold. The (R)-antipodes displayed significantly attenuated OX2R antagonism, shifting the selectivity profile toward OX1R predominance. This demonstrates that the (S)-enantiomer is essential for maintaining the desired OX2R-biased profile in orexin antagonist lead optimization [1].
| Evidence Dimension | Orexin-2 receptor (OX2R) inhibitory potency and OX1/OX2 selectivity |
|---|---|
| Target Compound Data | OX2R IC₅₀: nanomolar range (class-representative (S)-piperidine-3-sulfonamides); OX1/OX2 selectivity ratio >10 |
| Comparator Or Baseline | Corresponding (R)-piperidine-3-sulfonamide analogs: OX2R IC₅₀ right-shifted; OX1/OX2 selectivity inverted |
| Quantified Difference | >10-fold loss in OX2R potency upon (S)→(R) inversion; selectivity profile reversal |
| Conditions | Intracellular Ca²⁺ mobilization assay in CHO-dHFr⁻ cells expressing hOX1R or hOX2R; agonist: orexin-A |
Why This Matters
For drug discovery programs targeting the OX2 receptor for sleep disorders, procurement of the stereochemically correct (S)-enantiomer is mandatory to reproduce published SAR and avoid off-target OX1-mediated effects.
- [1] US Patent 8,202,888 B2. Piperidine Sulphonamide Derivatives. Biological Example 1: Intracellular Ca²⁺ Mobilization Assay (columns 22–26). Issued June 19, 2012. View Source
